[(2R,6R)-6-Methyl-1,4-dioxan-2-yl]methanol
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Overview
Description
[(2R,6R)-6-Methyl-1,4-dioxan-2-yl]methanol is a chemical compound with the molecular formula C6H12O3 It is a derivative of dioxane, a heterocyclic organic compound, and features a methanol group attached to the dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,6R)-6-Methyl-1,4-dioxan-2-yl]methanol typically involves the reaction of a suitable precursor with reagents that introduce the desired functional groups. One common method involves the use of ®-glycidol as a starting material, which undergoes a ring-opening reaction with methanol in the presence of an acid catalyst to form the dioxane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
[(2R,6R)-6-Methyl-1,4-dioxan-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce different alcohols.
Scientific Research Applications
[(2R,6R)-6-Methyl-1,4-dioxan-2-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of [(2R,6R)-6-Methyl-1,4-dioxan-2-yl]methanol involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes, participating in metabolic pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-Hydroxynorketamine: A metabolite of ketamine with similar structural features but different pharmacological properties.
(2R,6R)-4-benzyl-6-methylmorpholin-2-ylmethanol: Another compound with a similar dioxane ring structure but different functional groups.
Uniqueness
[(2R,6R)-6-Methyl-1,4-dioxan-2-yl]methanol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
923028-76-6 |
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Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
[(2R,6R)-6-methyl-1,4-dioxan-2-yl]methanol |
InChI |
InChI=1S/C6H12O3/c1-5-3-8-4-6(2-7)9-5/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI Key |
VXKDGQGSMQLTFO-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@@H]1COC[C@H](O1)CO |
Canonical SMILES |
CC1COCC(O1)CO |
Origin of Product |
United States |
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